molecular formula C13H7ClO3 B2678501 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one CAS No. 706776-04-7

2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one

Cat. No.: B2678501
CAS No.: 706776-04-7
M. Wt: 246.65
InChI Key: RMVBXXJNOAXYHY-UHFFFAOYSA-N
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Description

2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C13H7ClO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one typically involves the reaction of 2-chlorobenzoic acid with resorcinol in the presence of a catalyst such as copper sulfate (CuSO4) and a base like sodium hydroxide (NaOH). The reaction proceeds through a series of steps including cyclization and oxidation to yield the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Scientific Research Applications

2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities such as antioxidant, antimicrobial, and antiviral properties.

    Medicine: It has potential therapeutic applications due to its neuroleptic and tranquilizing activities.

    Industry: The compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. It acts as a stimulant of the central and peripheral nervous systems, potentially through modulation of neurotransmitter receptors and ion channels. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one is unique due to the presence of both chloro and hydroxy functional groups, which contribute to its distinct chemical reactivity and biological activities. The chloro substituent enhances its potential for further functionalization through substitution reactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-3-hydroxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO3/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVBXXJNOAXYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3OC2=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706776-04-7
Record name 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one
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